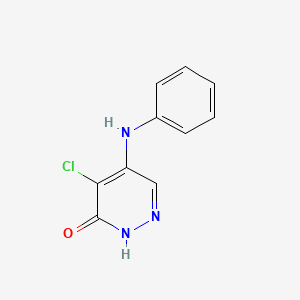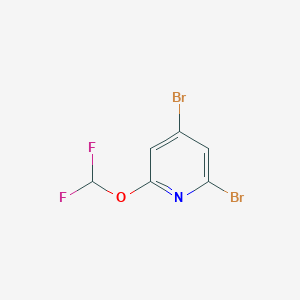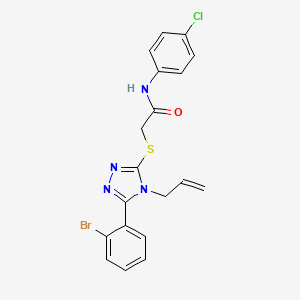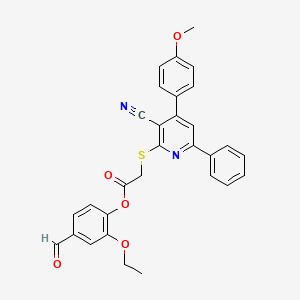
N-(2-Chlorophenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-clorofenil)-2-((5-(piridin-3-il)-1,3,4-oxadiazol-2-il)tio)acetamida es un compuesto químico que ha despertado interés en diversos campos científicos debido a su estructura única y sus potenciales aplicaciones. Este compuesto presenta un grupo clorofenilo, un grupo piridinilo y un anillo oxadiazol, lo que lo convierte en una molécula versátil para la investigación y los propósitos industriales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(2-clorofenil)-2-((5-(piridin-3-il)-1,3,4-oxadiazol-2-il)tio)acetamida típicamente involucra múltiples pasos, comenzando con la preparación de compuestos intermedios. Un método común incluye la reacción de cloruro de 2-clorobenzoílo con hidracina para formar 2-clorobenzoilhidracina. Este intermedio luego se hace reaccionar con hidracina de ácido piridina-3-carboxílico para formar el anillo oxadiazol. Finalmente, el grupo tioacetamida se introduce a través de una reacción de sustitución nucleofílica .
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, cribado de alto rendimiento para condiciones de reacción óptimas y el uso de catalizadores para aumentar el rendimiento y reducir el tiempo de reacción .
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(2-clorofenil)-2-((5-(piridin-3-il)-1,3,4-oxadiazol-2-il)tio)acetamida puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el anillo oxadiazol en otras estructuras heterocíclicas.
Sustitución: El grupo clorofenilo puede sufrir reacciones de sustitución nucleofílica para introducir diferentes grupos funcionales.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción y nucleófilos como las aminas para las reacciones de sustitución. Las condiciones de reacción típicamente involucran temperaturas controladas, solventes como diclorometano o etanol, y catalizadores para facilitar las reacciones .
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo clorofenilo .
Aplicaciones Científicas De Investigación
N-(2-clorofenil)-2-((5-(piridin-3-il)-1,3,4-oxadiazol-2-il)tio)acetamida tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por sus potenciales efectos terapéuticos y como compuesto principal para el desarrollo de fármacos.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción de N-(2-clorofenil)-2-((5-(piridin-3-il)-1,3,4-oxadiazol-2-il)tio)acetamida involucra su interacción con objetivos moleculares y vías dentro de los sistemas biológicos. El compuesto puede unirse a enzimas o receptores específicos, inhibiendo su actividad y llevando a varios efectos biológicos. Los objetivos y vías moleculares exactos pueden variar dependiendo de la aplicación específica y del sistema biológico que se está estudiando .
Comparación Con Compuestos Similares
Compuestos Similares
- N-(2-clorofenil)-2-((5-(piridin-3-il)-1,3,4-oxadiazol-2-il)tio)acetamida
- N-(2-clorofenil)-2-((5-(piridin-2-il)-1,3,4-oxadiazol-2-il)tio)acetamida
- N-(2-clorofenil)-2-((5-(piridin-4-il)-1,3,4-oxadiazol-2-il)tio)acetamida
Singularidad
N-(2-clorofenil)-2-((5-(piridin-3-il)-1,3,4-oxadiazol-2-il)tio)acetamida destaca por su patrón de sustitución específico en el anillo oxadiazol y la presencia del grupo clorofenilo. Esta estructura única confiere propiedades químicas y biológicas distintas, convirtiéndolo en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C15H11ClN4O2S |
|---|---|
Peso molecular |
346.8 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H11ClN4O2S/c16-11-5-1-2-6-12(11)18-13(21)9-23-15-20-19-14(22-15)10-4-3-7-17-8-10/h1-8H,9H2,(H,18,21) |
Clave InChI |
OKGXMFOLMILVMD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide](/img/structure/B11783111.png)
![5-((2-Fluoro-4-nitrophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione](/img/structure/B11783117.png)


![(S)-3-(3,5-Dimethyl-4-((1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidin-9-yl)oxy)benzamido)-3-(pyridin-3-yl)propanoic acid](/img/structure/B11783137.png)


